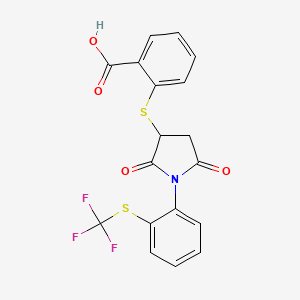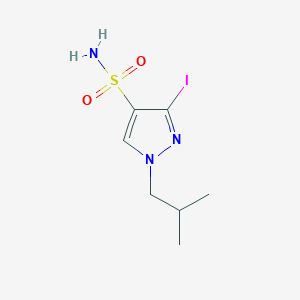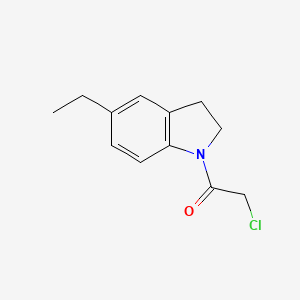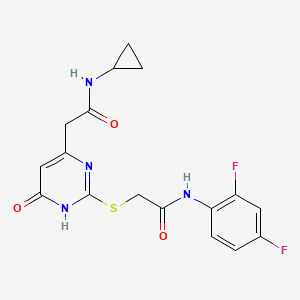![molecular formula C10H13NO3 B2542297 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid CAS No. 2309467-57-8](/img/structure/B2542297.png)
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid, also known as Moxifloxacin, is a synthetic fluoroquinolone antibacterial drug. It is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Moxifloxacin is a broad-spectrum antibiotic that works by inhibiting DNA gyrase, an enzyme necessary for bacterial DNA replication.
作用機序
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid works by inhibiting DNA gyrase, an enzyme necessary for bacterial DNA replication. By inhibiting DNA gyrase, moxifloxacin prevents the bacteria from replicating and eventually leads to bacterial death.
Biochemical and Physiological Effects
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of neutrophils, a type of white blood cell that plays a key role in the immune response. 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has also been shown to increase the production of cytokines, which are signaling molecules that play a key role in the immune response.
実験室実験の利点と制限
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has a number of advantages for lab experiments. It is a broad-spectrum antibiotic, which means it can be used to study a wide range of bacteria. It is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of moxifloxacin is that it can be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of moxifloxacin. One area of research is the development of new moxifloxacin derivatives that are more effective against certain types of bacteria. Another area of research is the development of new methods for synthesizing moxifloxacin that are more efficient and environmentally friendly. Additionally, there is ongoing research into the potential use of moxifloxacin in the treatment of tuberculosis and other bacterial infections.
合成法
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid is synthesized from pyridine-3-carboxylic acid through a series of chemical reactions. The first step involves the conversion of pyridine-3-carboxylic acid to 3-chloropyridine. The 3-chloropyridine is then reacted with 2,2-dimethylpropanol to form 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid.
科学的研究の応用
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria. 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has also been studied for its potential use in the treatment of tuberculosis, as it has been shown to be effective against Mycobacterium tuberculosis.
特性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZQOLZVLAYZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride](/img/structure/B2542218.png)


![4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2542225.png)

![N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine](/img/structure/B2542229.png)

![1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2542231.png)
![5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine](/img/structure/B2542232.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2542233.png)
![5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2542235.png)
![1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea](/img/structure/B2542237.png)